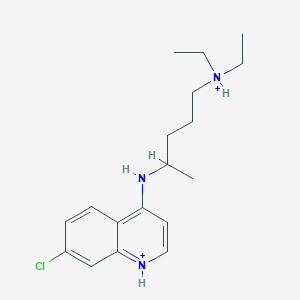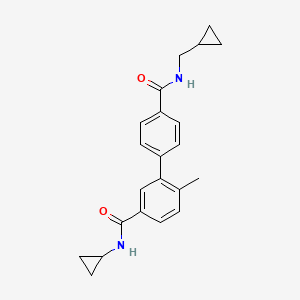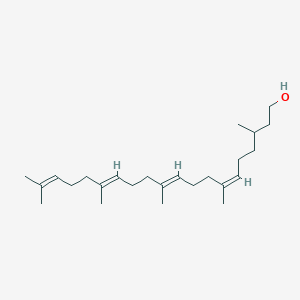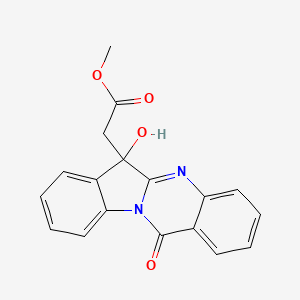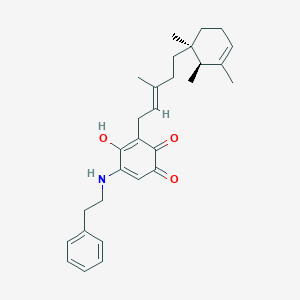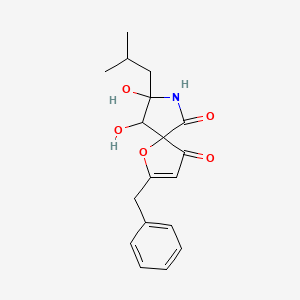
Berkeleyamide D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Berkeleyamide D is a natural product found in Talaromyces ruber with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The research on Berkeleyamide D has primarily focused on its synthesis and structural analysis. Komori et al. (2014) achieved the first synthesis of Berkeleyamide D, implementing methods like Darzens reaction and spirocyclization, and determined the absolute configurations of its enantiomers using the vibrational circular dichroism exciton chirality method (Komori et al., 2014). Jo and Han (2017) described a biomimetic total synthesis of Berkeleyamide D, constructing its spirocyclic core via sequential epoxidations and late-stage cyclization (Jo & Han, 2017). Mizutani et al. (2016) improved upon this synthesis, removing an inefficient acylation step and achieving a higher overall yield (Mizutani et al., 2016).
Bioactive Compounds Research
Berkeleyamide D is part of a group of compounds isolated from Penicillium rubrum, a fungus found in extreme environments. Stierle et al. (2008) reported the isolation and structural elucidation of Berkeleyamides A-D from this fungus, which are part of a larger group of bioactive compounds (Stierle et al., 2008). Tanaka et al. (2021) achieved the enantioselective total synthesis of Berkeleyamide D, along with other compounds, and found these synthetic spirocyclic lactam compounds to have moderate inhibitory activity against amyloid-β aggregation, suggesting potential applications in Alzheimer's disease treatment (Tanaka et al., 2021).
Potential Biomedical Applications
The potential biomedical applications of Berkeleyamide D are still being explored. Its moderate inhibitory effect on amyloid-β aggregation, as indicated by Tanaka et al. (2021), suggests it could have therapeutic value in neurodegenerative diseases like Alzheimer's (Tanaka et al., 2021).
Propiedades
Nombre del producto |
Berkeleyamide D |
|---|---|
Fórmula molecular |
C18H21NO5 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-benzyl-8,9-dihydroxy-8-(2-methylpropyl)-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |
InChI |
InChI=1S/C18H21NO5/c1-11(2)10-17(23)15(21)18(16(22)19-17)14(20)9-13(24-18)8-12-6-4-3-5-7-12/h3-7,9,11,15,21,23H,8,10H2,1-2H3,(H,19,22) |
Clave InChI |
KYPWBBBOBAOGSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1(C(C2(C(=O)C=C(O2)CC3=CC=CC=C3)C(=O)N1)O)O |
Sinónimos |
berkeleyamide D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



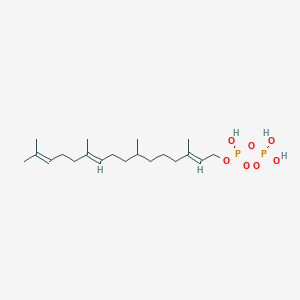
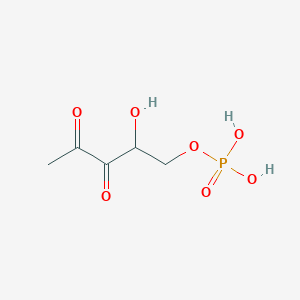
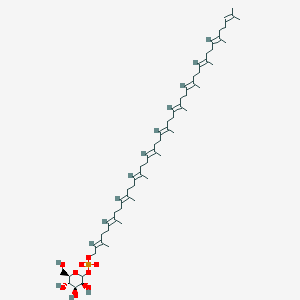
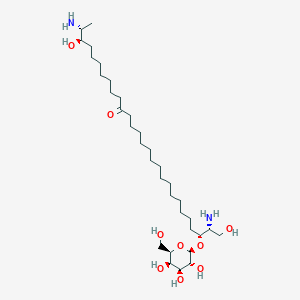
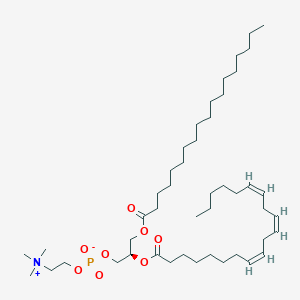
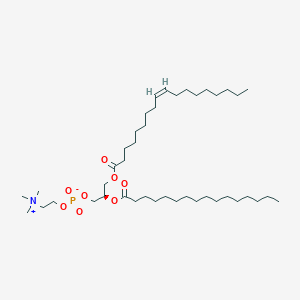
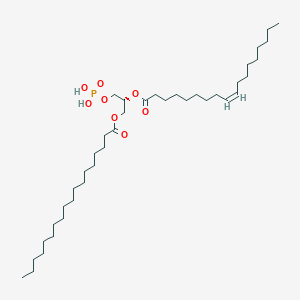
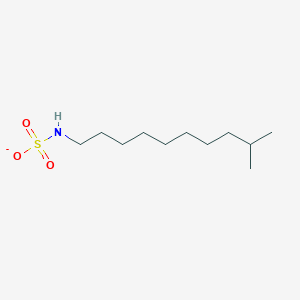
![9-[4-O-[2-O-(alpha-L-Fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyloxy]nonanoic acid methyl ester](/img/structure/B1261624.png)
